N-phenethyl-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
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Overview
Description
N-phenethyl-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is known for its stability and potential biological activity.
Preparation Methods
The synthesis of N-phenethyl-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multiple steps. One common method involves the reaction of a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivative with a thiol compound under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide in a solvent like N,N-dimethylformamide. The mixture is then acidified with hydrochloric acid to obtain the desired product .
Chemical Reactions Analysis
N-phenethyl-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-phenethyl-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-phenethyl-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
N-phenethyl-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also have a pyrazolo core and are known for their biological activities.
Triazolo[1,5-a]pyridines: These compounds have a similar triazolo structure and are used in medicinal chemistry.
Thiadiazoles: These compounds contain a thiadiazole ring and are studied for their antimicrobial and anticancer properties.
This compound stands out due to its unique combination of a pyrazolo, triazolo, and pyrazine rings, which contribute to its stability and potential biological activities.
Properties
Molecular Formula |
C23H20N6OS |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H20N6OS/c30-21(24-12-11-17-7-3-1-4-8-17)16-31-23-26-25-22-20-15-19(18-9-5-2-6-10-18)27-29(20)14-13-28(22)23/h1-10,13-15H,11-12,16H2,(H,24,30) |
InChI Key |
YXEWOUMYPBFHTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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